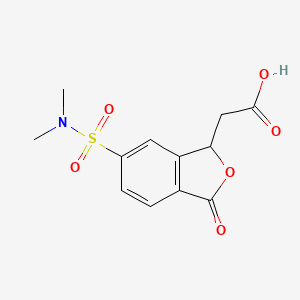
(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid (DMSO-1-Ac) is an organosulfur compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. This compound is a colorless, odorless, and water-soluble liquid that is derived from the oxidation of dimethyl sulfide (DMS). It has a variety of uses in the laboratory, including as a solvent, reaction catalyst, and reagent for organic synthesis. It has been used in the synthesis of important compounds such as antibiotics, hormones, and other pharmaceuticals. DMSO-1-Ac has also been used in the development of new materials for medical and industrial purposes.
Applications De Recherche Scientifique
Biological Properties and Toxicity Studies
A review of usnic acid, a compound with some structural resemblance to the requested acid, highlights its extensive study for potential applications such as anti-inflammatory, analgesic, healing, antioxidant, antimicrobial, antiprotozoal, antiviral, and UV protection activities. Despite its benefits, concerns regarding liver toxicity and contact allergy necessitate further research to establish safety and efficacy (Araújo et al., 2015).
Catabolism and Biological Utilization
Research into indole-3-acetic acid (IAA), a molecule structurally distinct but relevant in the context of organic acids, explores microbial abilities to catabolize or assimilate it. These abilities have implications for understanding microbial interactions with plant growth hormones, potentially influencing biotechnological applications and environmental interactions (Laird et al., 2020).
Antioxidant Activity Analysis
The study of antioxidants, including methods used to determine antioxidant activity, provides a framework for evaluating the potential of various compounds, including organic acids, in combating oxidative stress. This area of research has implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are highlighted for their ability to degrade recalcitrant compounds in water, including pharmaceuticals like acetaminophen. This research area could provide insights into the degradation of similar complex organic acids and their potential environmental impacts (Qutob et al., 2022).
Enzymatic Degradation of Pollutants
The enzymatic degradation of organic pollutants, including the use of redox mediators, offers a promising approach to address the challenge of recalcitrant compounds in wastewater. This research underscores the potential for biotechnological applications in environmental remediation (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-[6-(dimethylsulfamoyl)-3-oxo-1H-2-benzofuran-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-13(2)20(17,18)7-3-4-8-9(5-7)10(6-11(14)15)19-12(8)16/h3-5,10H,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCQLOWUVYDHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)OC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

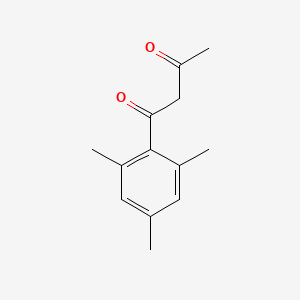
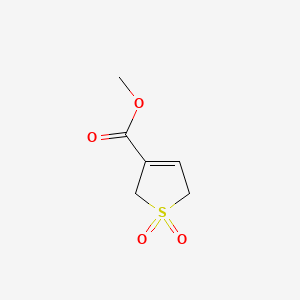
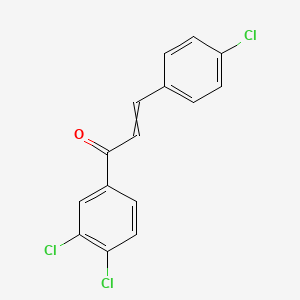
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
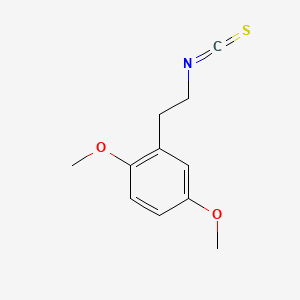
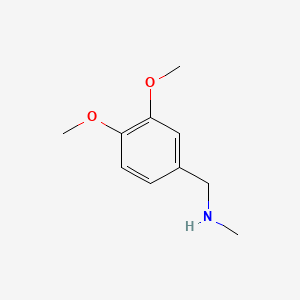
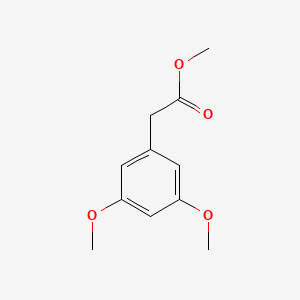
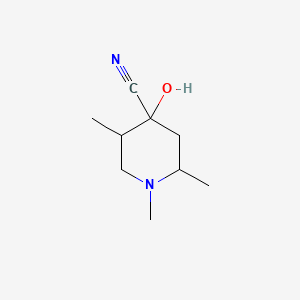
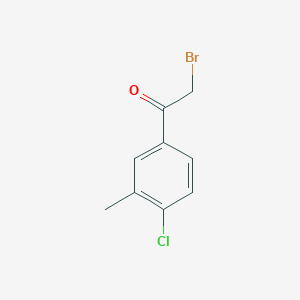
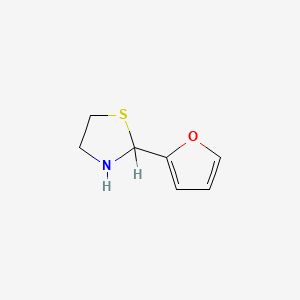
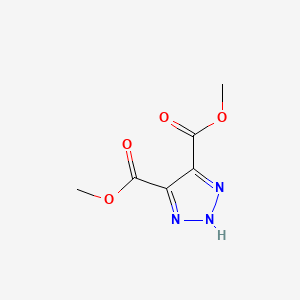
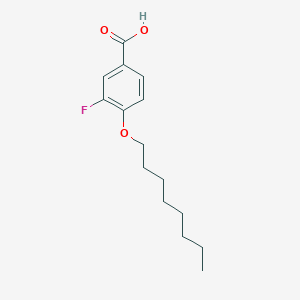
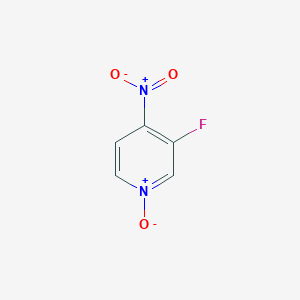
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)